molecular formula C11H15FO B7940009 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol

1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol

Cat. No.: B7940009
M. Wt: 182.23 g/mol
InChI Key: QUMHEPZOIUCQAU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol typically involves the reduction of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound is synthesized through the reduction of its ketone precursor.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone.

    Reduction: this compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: There is interest in its potential therapeutic applications. Studies focus on its pharmacological properties and its potential as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol involves its interaction with specific molecular targets. The fluorine atom and the propanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol
  • 1-(4-Fluoro-3,5-dimethylphenyl)ethanol
  • 1-(4-Fluoro-3,5-dimethylphenyl)ethanone

Comparison: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol is unique due to its specific structural features, such as the propanol group, which differentiates it from similar compounds like 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol and 1-(4-Fluoro-3,5-dimethylphenyl)ethanol. These structural differences influence their chemical reactivity, physical properties, and potential applications. For instance, the length of the carbon chain in the alcohol group can affect the compound’s solubility, boiling point, and interaction with other molecules.

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6,10,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMHEPZOIUCQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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